molecular formula C24H25FO5S B192856 Canagliflozin CAS No. 842133-18-0

Canagliflozin

Cat. No. B192856
M. Wt: 444.5 g/mol
InChI Key: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Canagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that is used in the treatment of type 2 diabetes mellitus (T2DM). It is a prescription medication that works by blocking the reabsorption of glucose in the kidneys, allowing it to be excreted in the urine. It has been shown to improve glycemic control and reduce the risk of cardiovascular events in patients with T2DM.

Scientific research applications

  • Efficacy in Type 2 Diabetes: Canagliflozin has shown efficacy as both monotherapy and as an add-on to other oral antihyperglycemic drugs in improving glycemic control in patients with T2DM. It has demonstrated significant reductions in glycosylated hemoglobin, fasting plasma glucose levels, and body weight, and is generally well-tolerated with a low risk of hypoglycemia. The most common adverse events include genital mycotic infections, urinary tract infections, and increased urination (Sha et al., 2011); (Plosker, 2014).

  • Cardiovascular and Renal Benefits: Studies have indicated that canagliflozin can reduce the risk of cardiovascular events and has beneficial effects on heart failure and renal outcomes in patients with T2DM and high cardiovascular risk. It is associated with a lower risk of cardiovascular events and a possible benefit in slowing the progression of albuminuria and other renal outcomes (Neal et al., 2017); (Rådholm et al., 2018).

  • Safety and Adverse Effects: Canagliflozin's safety profile has been extensively studied. It has been associated with an increased risk of lower limb amputations, primarily at the toe or metatarsal level. There are also concerns related to bone health, as it may increase the risk of fractures and affect bone mineral density (Watts et al., 2016); (Bilezikian et al., 2016).

  • Use in Special Populations: Research indicates that canagliflozin is effective and safe in diverse populations, including those with chronic kidney disease and the elderly, with considerations for dose adjustments or precautions in certain cases, such as in moderate to severe renal dysfunction (Yale et al., 2013); (Yale et al., 2014).

  • Potential in Other Therapeutic Areas: Besides its primary role in managing T2DM, canagliflozin has shown potential benefits in other areas. For example, it may improve memory dysfunction induced by scopolamine hydrobromide via the cholinergic and monoamines system, suggesting its potential in cognitive and neurological functions (Arafa et al., 2017).

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004469
Record name Canagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

‎642.9±55.0
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The sodium-glucose co-transporter2 (SGLT2), is found in the proximal tubules of the kidney, and reabsorbs filtered glucose from the renal tubular lumen. Canagliflozin inhibits the SGLT2 co-transporter. This inhibition leads to lower reabsorption of filtered glucose into the body and decreases the renal threshold for glucose (RTG), leading to increased glucose excretion in the urine., Sodium-glucose co-transporter 2 (SGLT2), expressed in the proximal renal tubules, is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen. Canagliflozin is an inhibitor of SGLT2. By inhibiting SGLT2, canagliflozin reduces reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Canagliflozin

CAS RN

842133-18-0
Record name Canagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842133-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANAGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S49DGR869
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

68-72
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canagliflozin
Reactant of Route 2
Canagliflozin
Reactant of Route 3
Canagliflozin
Reactant of Route 4
Reactant of Route 4
Canagliflozin
Reactant of Route 5
Canagliflozin
Reactant of Route 6
Canagliflozin

Citations

For This Compound
27,100
Citations
B Neal, V Perkovic, KW Mahaffey… - … England Journal of …, 2017 - Mass Medical Soc
… We report the effects of treatment with canagliflozin on … to receive canagliflozin at a dose of 300 mg, canagliflozin at a … a 1:1 ratio to receive canagliflozin, administered at an initial dose of …
Number of citations: 200 www.nejm.org
V Perkovic, MJ Jardine, B Neal… - … England Journal of …, 2019 - Mass Medical Soc
Background Type 2 diabetes mellitus is the leading cause of kidney failure worldwide, but few effective long-term treatments are available. In cardiovascular trials of inhibitors of sodium–…
Number of citations: 530 www.nejm.org
ED Deeks, AJ Scheen - Drugs, 2017 - Springer
… One of the most widely available SGLT2 inhibitors is canagliflozin (Invokana ® ), which is … to the use of canagliflozin in T2D in the EU; fixed-dose canagliflozin/metformin tablets are …
Number of citations: 39 link.springer.com
XP Yang, D Lai, XY Zhong, HP Shen… - European journal of …, 2014 - Springer
… Compared with placebo, canagliflozin produced absolute reductions in … , canagliflozin significantly reduced HbA1c by −0.21 % (WMD, 95 %CI [−0.33 to −0.08], p = 0.001). Canagliflozin …
Number of citations: 157 link.springer.com
H Jakher, TI Chang, M Tan… - … , metabolic syndrome and …, 2019 - Taylor & Francis
… of canagliflozin as an antidiabetic agent, its cardiovascular and renal benefits, and safety profile. During the development of canagliflozin… program showed that canagliflozin reduced the …
Number of citations: 42 www.tandfonline.com
KW Mahaffey, B Neal, V Perkovic, D de Zeeuw… - Circulation, 2018 - Am Heart Assoc
… safety and efficacy of canagliflozin in a broad range of … 6 The main results demonstrated that canagliflozin reduced the … provide insight into the effects of canagliflozin in the primary and …
Number of citations: 518 www.ahajournals.org
DJ Cada, KT Ingram, TL Levien… - Hospital …, 2013 - journals.sagepub.com
… canagliflozin 100 mg group and −10.1% in the canagliflozin … the canagliflozin 100 mg group and 12.5% in the canagliflozin … the canagliflozin 100 mg group and 2.2% in the canagliflozin …
Number of citations: 16 journals.sagepub.com
EC Chao - Drugs of the Future, 2011 - access.portico.org
… Canagliflozin is a C-glucoside with a thiophene ring that acts as … phase III clinical trials of canagliflozin and other SGLT2 inhibitors … and clinical studies published thus far on canagliflozin. …
Number of citations: 34 access.portico.org
JF Yale, G Bakris, B Cariou, D Yue… - Diabetes, Obesity …, 2013 - Wiley Online Library
… Because the kidney is a target organ with canagliflozin treatment, the effects of canagliflozin on renal function were carefully assessed in this study. Canagliflozin 100 and 300 mg were …
Number of citations: 615 dom-pubs.onlinelibrary.wiley.com
V Perkovic, D de Zeeuw, KW Mahaffey… - The lancet Diabetes & …, 2018 - thelancet.com
… In the Canagliflozin Cardiovascular Assessment Study (CANVAS) Program, canagliflozin … long-term effects of canagliflozin on a range of sustained and adjudicated renal outcomes. …
Number of citations: 581 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.